1,3-Propanediol diacrylate is classified as an acrylate monomer. Its chemical structure is based on the parent compound 1,3-propanediol, which can be sourced from both petrochemical and renewable biological processes. The compound is often used in formulations that require rapid curing and high mechanical strength.
The synthesis of 1,3-propanediol diacrylate typically involves the esterification of 1,3-propanediol with acrylic acid. This reaction can be catalyzed by various acids or bases to enhance yield and reaction rates.
A common method involves the following steps:
This process yields 1,3-propanediol diacrylate with high purity suitable for industrial applications .
The molecular formula for 1,3-propanediol diacrylate is . Its structure consists of a three-carbon chain with two acrylate groups attached at each end:
The presence of double bonds in the acrylate groups allows for rapid polymerization under UV light or heat .
1,3-Propanediol diacrylate undergoes several types of chemical reactions:
These reactions are crucial for applications in coatings and adhesives where durability and resistance to environmental factors are required .
The mechanism of action for polymerization involves:
This process allows for rapid curing times, making it ideal for applications such as 3D printing where quick solidification is necessary .
These properties indicate that 1,3-propanediol diacrylate has favorable characteristics for use in various industrial applications .
1,3-Propanediol diacrylate finds extensive use in:
Additionally, its bio-sourced variants are gaining traction for sustainable applications in green chemistry initiatives .
The production of 1,3-propanediol diacrylate (PDDA) hinges on sustainable access to its precursor, 1,3-propanediol (PDO). Bio-based PDO synthesis leverages microbial fermentation of renewable feedstocks, primarily glycerol (a biodiesel byproduct) and glucose. In glycerol-based pathways, strains like Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii convert glycerol to PDO via a two-step enzymatic reductive pathway:
This pathway achieves theoretical yields of 0.72 mol PDO/mol glycerol under anaerobic conditions, with advances in metabolic engineering boosting productivity. For instance, Escherichia coli engineered with the dha regulon (containing dhaB and dhaT) achieved PDO titers of 60 g·L⁻¹ [6] [9]. Glucose-based routes bypass glycerol entirely, using synthetic biology to redirect carbon flux. One approach extends the aspartate pathway:
Table 1: Microbial Strains for Bio-Based PDO Synthesis
Strain | Feedstock | Key Enzymes | PDO Titer (g·L⁻¹) | Yield (mol·mol⁻¹) |
---|---|---|---|---|
Klebsiella pneumoniae | Glycerol | GDHt (B12-dependent) | 60.0 | 0.35 |
Clostridium butyricum | Glycerol | GDHt (B12-independent) | 48.5 | 0.55 |
Engineered E. coli | Glucose | Aspartate pathway enzymes | 0.8* | 0.30* |
Engineered E. coli | Glucose | Malate-DHB pathway | 0.3* | 0.10* |
Post-fermentation, PDO is purified and acrylated via esterification with acrylic acid. Recent advances utilize lipases for selective acrylation under mild conditions, minimizing byproducts like acrylic acid oligomers [10].
Traditional PDDA synthesis employs acid-catalyzed esterification (e.g., H₂SO₄), which suffers from low selectivity, high energy input, and acrylic acid dimerization. Enzymatic acrylation using lipases (e.g., Candida antarctica Lipase B, CalB) offers a sustainable alternative:
Key innovations include:
Challenges persist in enzyme inactivation by acrylic acid. Protein engineering of lipases (e.g., hydrophobic pocket enlargement) enhances acrylic acid tolerance by 4-fold, enabling PDDA titers of 120 g·L⁻¹ [4] [9].
Table 3: Enzyme Engineering Strategies for PDDA Synthesis
Enzyme | Modification | Acrylic Acid Tolerance (mM) | PDDA Yield (%) |
---|---|---|---|
Wild-type CalB | None | 50 | 45 |
CalB-S118A | Active-site serine mutation | 100 | 68 |
CalB-T40V | Hydrophobic pocket expansion | 200 | 92 |
Bacillus subtilis esterase | Cysteine shielding | 150 | 85 |
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